
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane is an organic compound with a complex structure that includes both an oxirane (epoxide) ring and a nonadiene chain with methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of a suitable diene precursor. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxirane ring or the diene chain.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or other oxygenated products, while reduction can lead to alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane involves its interaction with molecular targets through its oxirane ring and diene chain. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, while the diene chain can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4,8-Dimethylnona-1,7-dien-1-yl)-4-(propan-2-yl)benzene
- (R,E)-benzyl(4,8-dimethylnona-1,7-dien-1-yl)dimethylsilane
Uniqueness
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane is unique due to its combination of an oxirane ring and a nonadiene chain with methyl substituents. This structure imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
58689-18-2 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2-(4,8-dimethylnona-1,7-dienyl)-2-methyloxirane |
InChI |
InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15-14/h6-7,10,13H,5,8-9,11H2,1-4H3 |
InChI-Schlüssel |
HUXJEZAZOPEXCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC=CC1(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


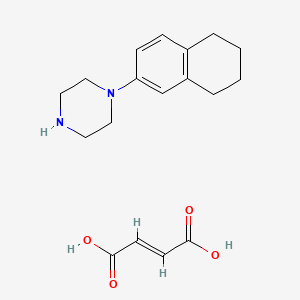
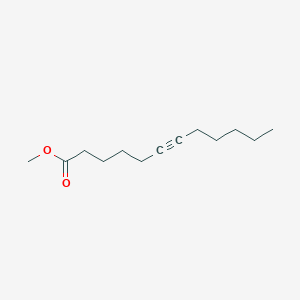
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
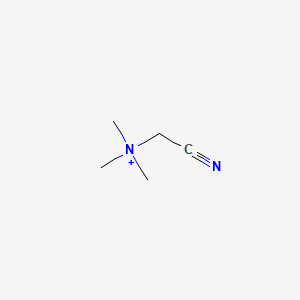
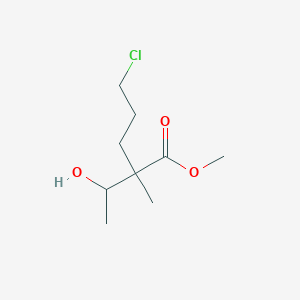
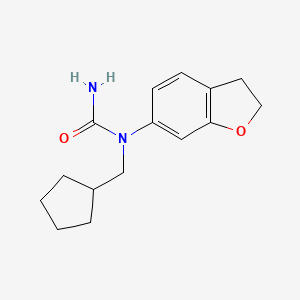
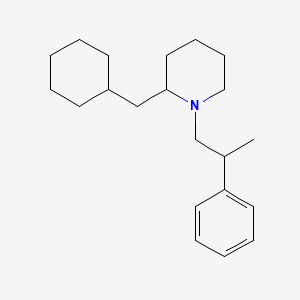
![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
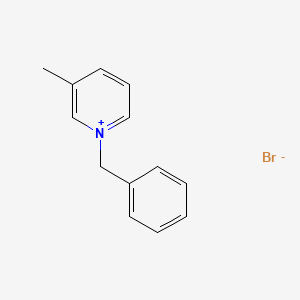
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)
